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Compound of Interest

Compound Name: Desacetylvinblastine

Cat. No.: B12294044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desacetylvinblastine is a significant vinca alkaloid, an analog and a primary metabolite of the

potent anticancer agent, vinblastine. As a key intermediate in the synthesis of other vinca

alkaloids and a subject of interest for the development of novel chemotherapeutics, a thorough

understanding of its physicochemical properties is paramount for researchers, scientists, and

drug development professionals. This guide provides a comprehensive overview of the core

physicochemical characteristics of Desacetylvinblastine, detailed experimental methodologies

for their determination, and an exploration of its mechanism of action through relevant signaling

pathways.

Physicochemical Properties
The fundamental physicochemical properties of Desacetylvinblastine are summarized in the

table below. These parameters are critical for predicting the compound's behavior in biological

systems, guiding formulation development, and ensuring analytical accuracy.
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Property Value Source(s)

Molecular Formula C44H56N4O8

Molecular Weight 768.9 g/mol

Appearance
White to off-white crystalline

solid

Melting Point
189 °C; Decomposes at 250

°C

Solubility

Slightly soluble in water;

Soluble in ethanol and

chloroform.

LogP (calculated) 3.7

pKa (estimated)
5.4 and 7.4 (based on

vinblastine)

Note on Discrepancies: Initial literature searches revealed conflicting data regarding the

molecular formula and weight (C45H54N4O8 and ~794 g/mol ). However, reputable chemical

databases and suppliers consistently report the formula as C44H56N4O8 with a molecular

weight of approximately 768.9 g/mol , which is considered the accurate value. The melting

point has been reported with some variation, indicating potential differences in experimental

conditions or sample purity.

Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of

physicochemical properties. Below are methodologies for key experiments.

Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a

compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a

constant temperature until equilibrium is reached. The concentration of the dissolved
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compound in the supernatant is then quantified.

Methodology:

Preparation of Saturated Solution: Add an excess amount of Desacetylvinblastine to a flask

containing the desired solvent (e.g., water, ethanol, chloroform).

Equilibration: Seal the flask and place it in a temperature-controlled shaker bath (e.g., 25 °C

or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the solution to stand undisturbed to let the

undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the

supernatant from the solid.

Quantification: Carefully withdraw a known volume of the supernatant. Dilute the sample

appropriately and analyze the concentration of Desacetylvinblastine using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Calculation: The solubility is expressed as the concentration of the compound in the

saturated solution (e.g., in mg/mL or mol/L).

Click to download full resolution via product page

LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A

common method for its determination is through reversed-phase high-performance liquid

chromatography (RP-HPLC).

Principle: The retention time of a compound on a nonpolar stationary phase in a reversed-

phase HPLC system is correlated with its lipophilicity. By calibrating the system with

compounds of known LogP values, the LogP of the test compound can be determined.

Methodology:
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System Preparation: Use a C18 column and a mobile phase typically consisting of a buffered

aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

Calibration: Inject a series of standard compounds with a range of known LogP values that

bracket the expected LogP of Desacetylvinblastine.

Sample Analysis: Dissolve Desacetylvinblastine in a suitable solvent and inject it into the

HPLC system.

Data Acquisition: Record the retention time (tR) for each standard and for

Desacetylvinblastine.

Calculation:

Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0,

where t0 is the void time of the column.

Generate a calibration curve by plotting log(k) versus the known LogP values of the

standards.

Determine the log(k) for Desacetylvinblastine and use the calibration curve to interpolate

its LogP value.

Click to download full resolution via product page

pKa Determination (Capillary Electrophoresis)
While an experimentally determined pKa for Desacetylvinblastine is not readily available in

the literature, the pKa of its parent compound, vinblastine, has been reported as 5.4 and 7.4.

These values can serve as an estimation. For precise determination, capillary electrophoresis

is a suitable method.

Principle: The electrophoretic mobility of an ionizable compound changes with the pH of the

buffer. By measuring the mobility over a range of pH values, a titration curve can be generated,

from which the pKa can be determined.
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Methodology:

Sample and Buffer Preparation: Prepare a stock solution of Desacetylvinblastine and a

series of background electrolytes (buffers) with a range of pH values.

Capillary Electrophoresis:

Sequentially fill the capillary with each buffer.

Inject a small plug of the sample solution.

Apply a voltage and record the electropherogram, noting the migration time of the analyte.

Mobility Calculation: Calculate the effective electrophoretic mobility (µeff) at each pH.

pKa Determination: Plot the effective mobility versus the pH. The pKa is the pH at the

inflection point of the resulting sigmoidal curve.

Mechanism of Action and Signaling Pathways
Desacetylvinblastine, like other vinca alkaloids, exerts its cytotoxic effects primarily through

the disruption of microtubule dynamics. This interference with a fundamental cellular process

ultimately leads to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization
The primary molecular target of Desacetylvinblastine is tubulin, the protein subunit of

microtubules.
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Desacetylvinblastine
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(α/β)
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Polymerization
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Desacetylvinblastine binds to tubulin dimers, preventing their polymerization into

microtubules. This disruption of microtubule assembly leads to a cascade of downstream

cellular events.

Mitotic Arrest and Apoptosis Signaling
The inhibition of microtubule formation has profound consequences for dividing cells, leading to

mitotic arrest and the activation of apoptotic pathways.

Click to download full resolution via product page

Pathway Description:

Inhibition of Tubulin Polymerization: Desacetylvinblastine binds to tubulin, preventing the

formation of functional microtubules.

Mitotic Arrest: The disruption of the mitotic spindle apparatus halts the cell cycle at the G2/M

phase, a phenomenon known as mitotic arrest.
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JNK Pathway Activation: Prolonged mitotic arrest can lead to the activation of the c-Jun N-

terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.

Bcl-2 Family Modulation: The JNK pathway can, in turn, modulate the activity of the Bcl-2

family of proteins. This includes the inhibitory phosphorylation of anti-apoptotic proteins like

Bcl-2 and the activation of pro-apoptotic proteins like Bax.

Mitochondrial Dysfunction: The shift in the balance of Bcl-2 family proteins towards a pro-

apoptotic state leads to mitochondrial outer membrane permeabilization and the release of

cytochrome c.

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of

caspases, the executioner enzymes of apoptosis.

Apoptosis: The activation of caspases culminates in the dismantling of the cell through

programmed cell death, or apoptosis.

Conclusion
This technical guide provides a detailed overview of the physicochemical properties of

Desacetylvinblastine, essential for its application in research and drug development. The

provided experimental protocols offer a foundation for the accurate and reproducible

determination of its key characteristics. Furthermore, the elucidation of its mechanism of action,

centered on the inhibition of tubulin polymerization and the subsequent induction of apoptosis,

offers critical insights for its potential therapeutic applications. A comprehensive understanding

of these fundamental properties and biological activities is indispensable for the continued

exploration and utilization of Desacetylvinblastine in the field of oncology.

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Desacetylvinblastine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12294044#physicochemical-properties-of-
desacetylvinblastine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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